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Compound of Interest

Compound Name: Ethyl 2-bromo-5-chloronicotinate

CAS No.: 1214337-49-1

Cat. No.: B11856768

Get Quote

CAS: 1214337-49-1 Formula: C₈H₇BrClNO₂ Molecular Weight: 264.50 g/mol

Executive Summary
Ethyl 2-bromo-5-chloronicotinate is a high-value pyridine scaffold used primarily in the

synthesis of kinase inhibitors and agrochemicals. Its structural utility lies in its orthogonal

reactivity: the C2-Bromine and C5-Chlorine atoms possess distinct electronic environments,

enabling sequential, regioselective cross-coupling reactions (e.g., Suzuki-Miyaura at C2,

followed by Buchwald-Hartwig at C5).

Critical Procurement Warning: This compound is frequently confused with its isomer, Ethyl 5-

bromo-2-chloronicotinate (CAS 1214332-67-8). These two molecules have identical molecular

weights and similar retention times on standard LC-MS gradients. This guide provides the

specific analytical protocols required to validate identity and ensure downstream experimental

success.

Part 1: Chemical Profile & Critical Quality Attributes
(CQAs)

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b11856768#bc-rfq
https://www.benchchem.com/product/b11856768/docs?utm_src=pdf-body#technical-procurement-application-guide-ethyl-2-bromo-5-chloronicotinate
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11856768?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Structural Identity & Isomer differentiation
The primary risk in sourcing this material is receiving the wrong regioisomer. The position of the

halogens dictates the reactivity profile.

Feature
Target: Ethyl 2-bromo-5-

chloronicotinate

Common Isomer: Ethyl 5-

bromo-2-chloronicotinate

CAS 1214337-49-1 1214332-67-8

C2 Substituent Bromine (Br) Chlorine (Cl)

C5 Substituent Chlorine (Cl) Bromine (Br)

Reactivity
C2-Br is highly reactive to

oxidative addition.

C2-Cl is less reactive than C2-

Br; C5-Br is reactive.

1H NMR (Key)
H6 (adj. to N) is deshielded

(~8.4 ppm).

H6 (adj. to N) is deshielded

(~8.5 ppm).

Impurity Profile based on Synthesis
Understanding the synthesis route allows us to predict and detect specific impurities. The

dominant industrial route is the Sandmeyer reaction starting from Ethyl 2-amino-5-

chloronicotinate.

Precursor: Ethyl 2-amino-5-chloronicotinate.

Reagents: NaNO₂, HBr, CuBr.

Potential Impurities:

Unreacted Amine: Starting material (detectable via LC-MS, M+1 mass is different).

Hydrolysis Product: 2-bromo-5-chloronicotinic acid (Result of ester hydrolysis during acidic

Sandmeyer conditions).

Protodehalogenation: Ethyl 5-chloronicotinate (Loss of Br).
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Part 2: Sourcing Strategy & Vendor Landscape
The market for CAS 1214337-49-1 is split between "In-Stock" building block vendors and

"Make-to-Order" custom synthesis houses.

Supplier Decision Matrix
Use the following logic to select a vendor type based on your development phase.

Requirement Analysis Scale Needed?

< 10 grams
(Discovery)

> 100 grams
(Process Dev)

Catalog Suppliers
(BLD Pharm, Enamine)
Lead Time: 1-2 Weeks

High Cost/g

Custom Synthesis
(WuXi, ChemPartner)
Lead Time: 4-8 Weeks

Lower Cost/g

Mandatory QC:
1H NMR + LCMS

Click to download full resolution via product page

Figure 1: Strategic sourcing decision tree based on project scale and timeline.

Recommended Suppliers
Primary (Catalog):BLD Pharm (Catalog #BD260678). They frequently stock this specific

isomer.

Secondary (Aggregators):ChemSrc and ChemicalBook often list inventory from smaller

synthesis labs like AOBChem or Combi-Blocks.

Custom (Bulk): For >1kg, contract manufacturers in India/China (e.g., WuXi AppTec,

PharmBlock) are required, as shelf stability of the bromo-ester can be limited (hydrolysis

risk).

Part 3: Incoming Quality Control (IQC) Protocols
To ensure the "Self-Validating System" required for high-integrity research, do not rely solely on

the Vendor CoA. Perform the following IQC immediately upon receipt.

Protocol: Isomer Verification via 1H NMR
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The coupling constants (

) and chemical shifts (

) of the pyridine protons are the only definitive way to distinguish the 2-Br-5-Cl isomer from the
5-Br-2-Cl isomer without X-ray crystallography.

Materials:

Solvent: DMSO-d₆ or CDCl₃ (DMSO is preferred for resolution of pyridine protons).

Instrument: 400 MHz NMR or higher.

Analysis Logic:

Identify H6: Look for the most downfield signal (alpha to Nitrogen). In the 2-Br-5-Cl isomer,

this proton is adjacent to the Chlorine at C5.

Identify H4: Look for the signal meta to H6.

Coupling (

): Expect a meta-coupling constant (

) of approximately 2.3 – 2.6 Hz.

Acceptance Criteria (CDCl₃, 400 MHz):

~8.50 ppm (d,

=2.5 Hz, 1H, H6)

~8.15 ppm (d,

=2.5 Hz, 1H, H4)

~4.45 ppm (q, 2H, Ethyl CH₂)

~1.42 ppm (t, 3H, Ethyl CH₃)

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11856768?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Note: If you see a doublet at ~7.5-7.8 ppm, suspect hydrolysis (Acid form) or significant

impurities.

Protocol: Purity via HPLC
Method: Reverse Phase C18

Mobile Phase A: Water + 0.1% Formic Acid

Mobile Phase B: Acetonitrile + 0.1% Formic Acid

Gradient: 5% B to 95% B over 8 minutes.

Detection: UV at 254 nm (Pyridine absorption).

Pass Limit: >97.0% Area.[1]

Part 4: Synthetic Utility & Handling
Differential Reactivity (The "Why")
The 2-position of pyridine is electron-deficient (pi-deficient) due to the electronegative nitrogen.

A halogen at C2 is highly activated for Nucleophilic Aromatic Substitution (

) and Oxidative Addition (Pd⁰).

C2-Br: Reacts at Room Temp to 60°C.

C5-Cl: Reacts at >100°C (requires bulky ligands).

This allows you to install a complex R-group at C2 without touching the Chlorine at C5,

preserving it for a second step.

Workflow: Regioselective Suzuki Coupling
The following protocol demonstrates the selective coupling of a boronic acid to the C2 position.
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Ethyl 2-bromo-5-chloronicotinate
(C2-Br, C5-Cl)

Product A
(C2-Ar, C5-Cl)

(Mono-coupled)

Selective C2 Coupling

Ar-B(OH)2
Pd(dppf)Cl2 (3 mol%)

Na2CO3, Dioxane/H2O
60°C, 4h

Final Scaffold
(C2-Ar, C5-Nu)

Activation of C5-Cl

Step 2: Buchwald/Suzuki
(Requires Pd2(dba)3 + XPhos

>100°C)

Click to download full resolution via product page

Figure 2: Regioselective functionalization strategy utilizing the reactivity difference between C2-

Br and C5-Cl.

Step-by-Step Protocol:

Charge: To a reaction vial, add Ethyl 2-bromo-5-chloronicotinate (1.0 eq), Aryl Boronic

Acid (1.1 eq), and

(0.03 eq).

Solvent: Add 1,4-Dioxane (0.2 M concentration).

Base: Add 2M aqueous

(3.0 eq).

Degas: Sparge with Nitrogen for 5 minutes (Critical to prevent homocoupling).

Heat: Stir at 60°C for 4 hours. Do not overheat (>80°C) or you risk activating the C5-Cl.

Workup: Dilute with EtOAc, wash with brine, dry over

.

Purification: Flash chromatography (Hexane/EtOAc).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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